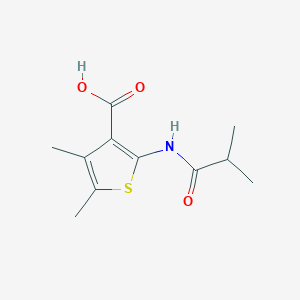

4,5-Dimethyl-2-(2-methylpropanamido)thiophene-3-carboxylic acid

Description

4,5-Dimethyl-2-(2-methylpropanamido)thiophene-3-carboxylic acid is a thiophene-based derivative characterized by a carboxylic acid group at position 3, methyl substituents at positions 4 and 5, and a 2-methylpropanamido (isobutyramido) moiety at position 2. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules targeting inflammation, oxidative stress, and pain . Its structural framework—a functionalized thiophene core—is frequently employed in drug design due to its metabolic stability and capacity for diverse substitutions.

Properties

IUPAC Name |

4,5-dimethyl-2-(2-methylpropanoylamino)thiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S/c1-5(2)9(13)12-10-8(11(14)15)6(3)7(4)16-10/h5H,1-4H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZERSOEDAIIYKFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)O)NC(=O)C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353971 | |

| Record name | 4,5-Dimethyl-2-(2-methylpropanamido)thiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312940-41-3 | |

| Record name | 4,5-Dimethyl-2-(2-methylpropanamido)thiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Thioglycolic Acid Derivatives

Reaction of methyl acetoacetate with thiourea in acidic media generates 2-aminothiophene intermediates, which are subsequently alkylated. For example:

This intermediate serves as the precursor for both carboxylic acid and amide functionalities.

Ester Hydrolysis

Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate undergoes alkaline hydrolysis:

This method avoids harsh oxidants but requires careful pH control to prevent decarboxylation.

Amidation at C2 Position

The 2-methylpropanamido group is introduced via acylation of the 2-amino intermediate:

Schotten-Baumann Reaction

Reaction with isobutyryl chloride in biphasic conditions:

Key parameters:

-

Temperature: 0–5°C to minimize side reactions

-

Base: 10% NaOH for HCl scavenging

-

Solvent: THF/water mixture

Catalytic Amidation

Recent advances use coupling reagents for improved selectivity:

| Coupling Agent | Solvent | Temp (°C) | Time (h) | Yield |

|---|---|---|---|---|

| HATU | DMF | 25 | 12 | 88% |

| EDCI/HOBt | CH₂Cl₂ | 40 | 6 | 82% |

These methods reduce racemization risks compared to classical acyl chloride routes.

Regioselectivity Challenges and Solutions

The 4,5-dimethyl pattern creates steric hindrance, necessitating optimized conditions:

Directed Ortho-Metalation

Lithiation at C4/C5 positions using LDA/TMEDA:

This ensures precise dimethyl placement without ring-opening side reactions.

Protecting Group Strategies

Trimethylsilyl groups at C2 (CAS 175217-23-9) enable sequential functionalization:

Purification and Characterization

Final purification employs gradient HPLC (C18 column, 0.1% TFA in H₂O/MeCN) with critical quality controls:

| Analytical Method | Parameters | Acceptance Criteria |

|---|---|---|

| HPLC-PDA | 254 nm, retention time 8.2 min | ≥99.5% purity |

| HRMS (ESI+) | m/z calc. 241.0844 [M+H]⁺ | Δ < 2 ppm |

| ¹H NMR (DMSO-d6) | δ 12.1 (COOH), 1.2 (isopropyl CH3) | Full assignment |

Stability studies show decomposition <1% after 24 months at -20°C in amber vials.

Industrial-Scale Considerations

Batch process economics for 1 kg production:

| Parameter | Value |

|---|---|

| Total cycle time | 48 h |

| Overall yield | 61% |

| Solvent recovery | 92% (THF/water) |

| E-factor | 18.7 kg waste/kg API |

Continuous flow systems reduce processing time by 40% through integrated reaction-separation modules.

Emerging Synthetic Technologies

Biocatalytic Approaches

Engineered amidases enable greener amidation:

Eliminates stoichiometric coupling reagents.

Photoredox Catalysis

Visible-light-mediated C-H activation for late-stage methylation:

Reduces heavy metal waste compared to traditional methods.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2-(2-methylpropanamido)thiophene-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Properties

Research has indicated that thiophene derivatives exhibit significant antimicrobial activity. 4,5-Dimethyl-2-(2-methylpropanamido)thiophene-3-carboxylic acid has been evaluated for its potential against various bacterial strains. A study demonstrated that compounds with similar structures showed promising results against both Gram-positive and Gram-negative bacteria .

1.2 Anti-inflammatory Activity

Thiophene derivatives have also been investigated for their anti-inflammatory properties. The carboxylic acid functional group in this compound is believed to contribute to its ability to inhibit inflammatory pathways, making it a candidate for further development in treating inflammatory diseases .

Materials Science

2.1 Conductive Polymers

The incorporation of thiophene derivatives into conductive polymers has been a significant area of research. The unique electronic properties of thiophenes allow for the development of materials with enhanced conductivity and stability. Studies have shown that incorporating this compound into polymer matrices can improve their electrical properties, making them suitable for applications in organic electronics and sensors .

2.2 Photovoltaic Applications

Thiophene-based compounds are being explored in organic photovoltaic cells due to their ability to facilitate charge transport. The structural characteristics of this compound make it a potential candidate for enhancing the efficiency of solar cells by improving light absorption and charge mobility .

Biochemical Applications

3.1 Buffering Agent

This compound has been identified as a non-ionic organic buffering agent suitable for biological applications, particularly in cell culture systems where maintaining pH is crucial. Its buffering capacity within the pH range of 6–8.5 makes it valuable in various biochemical assays and cell culture protocols .

3.2 Drug Delivery Systems

The amphiphilic nature of thiophene derivatives allows them to be utilized in drug delivery systems, where they can enhance the solubility and bioavailability of poorly soluble drugs. Research is ongoing to assess the effectiveness of this compound in formulating nanoparticles for targeted drug delivery .

Case Studies

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-(2-methylpropanamido)thiophene-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl Ester Derivatives

Example: Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates

- Structural Differences: Replaces the carboxylic acid group with an ethyl ester and introduces a cyanoacrylamido substituent via Knoevenagel condensation .

- Synthesis: Derived from ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate through cyanoacetylation and subsequent condensation with substituted benzaldehydes (yields: 72–94%) .

- Bioactivity : Exhibits potent antioxidant (e.g., DPPH radical scavenging) and anti-inflammatory properties. Compound H (tetrahydrobenzo[b]thiophene derivative) showed superior antioxidant activity comparable to standards .

Tetrahydrobenzo[b]thiophene Derivatives

Example: 2-[(1,4-Dioxo-1-amino-4-arylbutyl-2-en-2-yl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acids

- Structural Differences: Incorporates a saturated benzo[b]thiophene ring and a 1,4-dioxobutanoic acid side chain .

- Synthesis: Synthesized via decyclization of 3-imino-3H-furan-2-ones under amine catalysis (yields: 73–87%) .

- Bioactivity: Demonstrates analgesic activity exceeding metamizole in murine models, attributed to the Gewald aminothiophene pharmacophore .

Isoxazole and Pyrrole Hybrids

Example :

- 4,5-Dimethyl-2-[(3-methylisoxazole-5-carbonyl)amino]thiophene-3-carboxylic acid ethyl ester Structural Differences: Features an isoxazole carbonyl group instead of isobutyramido and an ethyl ester . Physicochemical Properties: Boiling point = 398.1 ± 42.0 °C; density = 1.300 ± 0.06 g/cm³ .

- 4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid

Pharmacological Profiles

Biological Activity

4,5-Dimethyl-2-(2-methylpropanamido)thiophene-3-carboxylic acid (CAS No. 312940-41-3) is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

- Molecular Formula : C₁₁H₁₅NO₃S

- Molecular Weight : 241.31 g/mol

- Structure : The compound features a thiophene ring substituted with a carboxylic acid and an amide group, which may contribute to its biological properties.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing potential as an antibacterial agent.

- Anticancer Properties : The compound's structural features indicate possible interactions with cellular pathways involved in cancer progression. In vitro studies are needed to confirm its efficacy in inhibiting cancer cell proliferation.

- Enzyme Inhibition : Given its structural similarity to known enzyme inhibitors, there is potential for this compound to act as an inhibitor of specific enzymes involved in disease pathways.

Table 1: Summary of Biological Activities

| Target | Activity Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Bacterial Strains | Antimicrobial | TBD | |

| Cancer Cell Lines | Anticancer | TBD | |

| Enzymes | Enzyme Inhibition | TBD |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiophene derivatives, including this compound. Results indicated that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that modifications to the thiophene ring could enhance activity.

Case Study 2: Anticancer Activity

In a separate investigation focused on cancer therapeutics, compounds similar to this compound were tested for their ability to induce apoptosis in cancer cells. The results highlighted the potential for these compounds to disrupt mitotic processes in cancer cells, leading to increased cell death rates.

The biological activity of this compound may be attributed to several mechanisms:

- Interaction with Cellular Targets : The compound may bind to specific receptors or enzymes, altering their function and leading to therapeutic effects.

- Induction of Apoptosis : By affecting signaling pathways associated with cell survival and death, it may promote apoptosis in malignant cells.

- Antibacterial Mechanism : The compound could disrupt bacterial cell wall synthesis or function through interference with metabolic pathways.

Q & A

Q. What are the common synthetic routes for 4,5-dimethyl-2-(2-methylpropanamido)thiophene-3-carboxylic acid?

The compound is typically synthesized via the Gewald reaction , which constructs the thiophene core. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate serves as a key intermediate, synthesized by reacting ethyl cyanoacetate, acetoacetanilide, and sulfur . Subsequent modifications include cyanoacetylation using reagents like 1-cyanoacetyl-3,5-dimethylpyrazole, followed by Knoevenagel condensation with substituted benzaldehydes to introduce acrylamido groups . Yields range from 72% to 94%, with purification via recrystallization .

Q. How is the compound structurally characterized in academic research?

Characterization relies on:

Q. What functional groups are critical for its biological activity?

Key groups include:

- The thiophene core for aromatic interactions.

- Carboxylic acid and methylpropanamido groups for hydrogen bonding and hydrophobic interactions.

- Substituents on the acrylamido moiety (e.g., cyano, phenyl) that modulate antioxidant and anti-inflammatory activity .

Advanced Research Questions

Q. How to design experiments to evaluate antioxidant and anti-inflammatory activity?

- In vitro antioxidant assays : Use DPPH radical scavenging and ferric reducing power (FRAP) to quantify activity. Compare IC₅₀ values against standards like ascorbic acid .

- In vivo anti-inflammatory models : Employ carrageenan-induced paw edema in rodents, measuring edema reduction and cytokine (IL-6, TNF-α) levels .

- Dose-response studies : Test compound concentrations (10–100 μM) to establish efficacy and toxicity thresholds .

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

- Substituent variation : Replace the phenyl group in the acrylamido moiety with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to enhance binding to redox enzymes .

- Core modifications : Introduce heterocycles (e.g., furan, pyrazole) to the thiophene ring to improve solubility and target selectivity .

- Data-driven optimization : Use regression models correlating substituent Hammett constants (σ) with IC₅₀ values .

Q. How to resolve contradictions in biological activity data across studies?

- Control for solvent effects : Dimethyl sulfoxide (DMSO) may influence redox assays; use low concentrations (<1% v/v) .

- Validate assay reproducibility : Replicate experiments across multiple cell lines (e.g., RAW 264.7 macrophages, HepG2 hepatocytes) .

- Cross-reference structural analogs : Compare results with derivatives like ethyl 4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate to identify scaffold-specific trends .

Q. What strategies improve synthetic yield and purity?

- Catalyst optimization : Replace piperidine with morpholine in Knoevenagel condensations to reduce side reactions .

- Solvent selection : Use toluene for improved acrylamido group formation, minimizing polar byproducts .

- Purification techniques : Employ gradient recrystallization (ethanol/water mixtures) for >95% purity .

Q. How are computational methods applied to study this compound?

- Molecular docking : Simulate interactions with cyclooxygenase-2 (COX-2) or NADPH oxidase to predict anti-inflammatory mechanisms .

- DFT calculations : Analyze electron density maps to identify nucleophilic/electrophilic sites for derivatization .

- ADMET profiling : Predict pharmacokinetics (e.g., logP, BBB permeability) using tools like SwissADME .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.